4-fluoro-3,5-dimethyl-1H-pyrazole
Overview
Description
4-Fluoro-3,5-dimethyl-1H-pyrazole is a fluorinated pyrazole derivative, a class of compounds known for their potential in medicinal chemistry due to their diverse biological activities. The presence of fluorine atoms in the pyrazole ring can significantly influence the physical, chemical, and biological properties of these compounds.
Synthesis Analysis
The synthesis of fluorinated pyrazoles, including 4-fluoro-3,5-dimethyl-1H-pyrazole, has been explored through various methods. One approach involves the treatment of benzoylfluoroacetonitrile with hydrazine, yielding new 3-amino-4-fluoropyrazoles . Another method includes the reaction of acylsilanes with perfluoroorganometallic reagents, which is a general approach applicable to aromatic, aliphatic, and carbohydrate derivatives . Additionally, the synthesis of related fluorine-containing pyrazoles has been achieved by condensation reactions of 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones .
Molecular Structure Analysis
The molecular structure of 4-fluoro-3,5-dimethyl-1H-pyrazole and related compounds has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The structure elucidation process involves comparing NMR spectra with possible isomeric structures and using shift prediction programs to confirm the molecular structure . The optimized molecular structure and vibrational frequencies of related compounds have also been investigated using both experimental and theoretical methods .
Chemical Reactions Analysis
Fluorinated pyrazoles exhibit interesting reactivity patterns. For instance, 4-fluoro-4-methyl-4H-pyrazoles have been found to have
Scientific Research Applications
Pharmacological Activity 4-Fluoro-3,5-dimethyl-1H-pyrazole derivatives have been examined for their pharmacological activities. Hussain and Kaushik (2015) synthesized various pyrazole derivatives and investigated their anti-inflammatory, analgesic, and antimicrobial activities. Their results indicated that some of these compounds showed potent anti-inflammatory effects with minimal side effects, suggesting their potential use in medicinal chemistry (Hussain & Kaushik, 2015).
Electrochemical Behavior The electrochemical properties of arylazapyrazole derivatives, including those with a 4-fluoro-3,5-dimethyl-1H-pyrazole structure, have been studied by Arshad et al. (2017). They explored the electrochemical reduction mechanisms of these compounds and determined kinetic parameters like transfer coefficient and diffusion coefficients, which are significant for understanding their behavior in electrochemical systems (Arshad, Ikramullah, Aamir, & Sher, 2017).
Molecular Structure and Synthesis Research by Bouillon et al. (2001) focused on the synthesis of fluorinated pyrazoles, including 4-fluoro-5-(perfluoroalkyl)pyrazoles. This study detailed a method for preparing these compounds from various starting materials, indicating the versatility and potential applications of these fluorinated pyrazoles in different fields (Bouillon, Didier, Dondy, Doussot, Plantier-Royon, & Portella, 2001).
Antioxidant Activity Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives and evaluated their in vitro antioxidant activities. Their findings indicated that certain compounds showed significant radical scavenging capacity and antioxidant activity, suggesting the potential of 4-fluoro-3,5-dimethyl-1H-pyrazole derivatives in the development of antioxidant agents (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
properties
IUPAC Name |
4-fluoro-3,5-dimethyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2/c1-3-5(6)4(2)8-7-3/h1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNQRHRCODJIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598561 | |
Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3,5-dimethyl-1H-pyrazole | |
CAS RN |
57160-76-6 | |
Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3,5-dimethyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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